molecular formula C17H25ClN2O5S B12291161 N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide

N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide

Cat. No.: B12291161
M. Wt: 404.9 g/mol
InChI Key: JWSWLDIIEXOQIH-UHFFFAOYSA-N
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Description

Tridehydro Pirlimycin is a synthetic derivative of Pirlimycin, a lincosamide antibiotic. It is primarily used in research settings and is known for its unique chemical structure and properties. The compound is characterized by the presence of a chloro group and a pyridinyl carbonyl amino group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tridehydro Pirlimycin involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridinyl Carbonyl Amino Group: This involves the reaction of a pyridine derivative with a suitable carbonyl compound under controlled conditions.

    Introduction of the Chloro Group: Chlorination is typically achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Thio-L-threo-α-D-galactopyranoside Moiety: This step involves the glycosylation of a suitable sugar derivative with a thiol compound.

Industrial Production Methods

Industrial production of Tridehydro Pirlimycin follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tridehydro Pirlimycin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified chemical properties.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Tridehydro Pirlimycin has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Employed in studies of bacterial protein synthesis and as a tool to investigate antibiotic resistance mechanisms.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections.

    Industry: Used in the development of new antibiotics and as a quality control standard in pharmaceutical manufacturing.

Mechanism of Action

Tridehydro Pirlimycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis. This action is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria without killing them directly.

Comparison with Similar Compounds

Similar Compounds

    Pirlimycin: The parent compound, also a lincosamide antibiotic.

    Clindamycin: Another lincosamide antibiotic with a similar mechanism of action.

    Lincomycin: A naturally occurring lincosamide antibiotic.

Uniqueness

Tridehydro Pirlimycin is unique due to its specific chemical modifications, which confer distinct properties compared to other lincosamide antibiotics. These modifications can result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C17H25ClN2O5S

Molecular Weight

404.9 g/mol

IUPAC Name

N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide

InChI

InChI=1S/C17H25ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h5-8,11-15,17,21-23H,4H2,1-3H3,(H,20,24)

InChI Key

JWSWLDIIEXOQIH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl

Origin of Product

United States

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